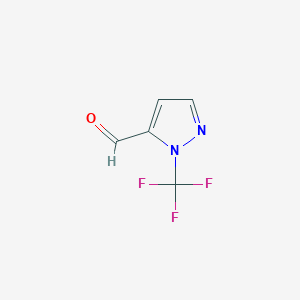

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a formyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives can yield pyrazole rings, which can then be further functionalized to introduce the trifluoromethyl and formyl groups .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 1-(Trifluoromethyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde has garnered attention for its potential as a pharmaceutical intermediate. Its applications include:

- Antimicrobial Agents : Compounds derived from this structure have shown significant antimicrobial activity against various pathogens, including Escherichia coli and Aspergillus niger. Studies indicate inhibition rates of up to 85% at specific concentrations.

- Antimalarial Activity : Research suggests that derivatives may inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis in malaria parasites, indicating potential for new antimalarial drugs.

- Monoamine Oxidase Inhibition : Some derivatives exhibit inhibitory activity against human monoamine oxidase, suggesting potential applications in treating neurological disorders .

Agrochemistry

The compound also plays a role in agricultural applications:

- Herbicidal Properties : Research indicates that derivatives can inhibit protoporphyrinogen oxidase (PPO), leading to effective weed control with over 80% efficacy at optimal dosages. This makes it valuable for developing new herbicides.

Data Tables

| Application Area | Activity Type | Tested Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial (E. coli) | 20 | 75 |

| Medicinal Chemistry | Antimicrobial (A. niger) | 50 | 85 |

| Agrochemistry | Herbicidal (Weed Control) | Optimal Dosage | >80 |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound showed significant inhibition against E. coli and A. niger, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Herbicidal Application

Experiments evaluating the herbicidal effectiveness of this compound demonstrated over 80% weed control against common agricultural weeds, supporting its practical application in herbicide formulation.

Mécanisme D'action

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparaison Avec Des Composés Similaires

- 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

- 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

- 1-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and formyl groups on the pyrazole ring. This unique structure imparts distinct reactivity and biological activity compared to its analogs .

Activité Biologique

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoroacetaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. Various synthetic routes have been optimized to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which have shown significant improvements in reaction efficiency.

Anticancer Properties

Research has demonstrated that derivatives of 1H-pyrazole, including this compound, exhibit promising anticancer activities. A study indicated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. Specifically, some derivatives have shown an ability to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes at low concentrations (1.0 μM) .

| Compound | Cell Line | Concentration (μM) | Effect on Apoptosis |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| 7h | MDA-MB-231 | 2.5 | Enhances caspase-3 |

| 10c | MDA-MB-231 | 10.0 | Induces apoptosis |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds derived from this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, certain derivatives displayed selectivity indices significantly higher than standard anti-inflammatory drugs like celecoxib .

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| 150a | 27.0 | >189 |

| 150b | 35.9 | Not specified |

Antimicrobial Activity

The antimicrobial properties of pyrazole-containing compounds have been evaluated against various bacterial and fungal strains. Preliminary studies suggest that these compounds exhibit moderate to high antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound enhances apoptotic pathways in cancer cells through caspase activation.

- Enzyme Inhibition : It selectively inhibits COX enzymes, reducing inflammation.

- Microtubule Destabilization : Some derivatives interfere with microtubule assembly, which is crucial for cell division .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Breast Cancer Study : A derivative was tested on MDA-MB-231 cells, resulting in a significant reduction in cell viability and enhanced apoptotic markers.

- Inflammation Model : In carrageenan-induced edema models in rats, compounds derived from this scaffold showed reduced swelling and inflammation compared to controls.

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)10-4(3-11)1-2-9-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKACKKAIKLQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.